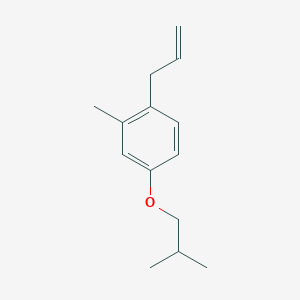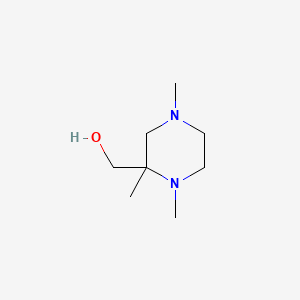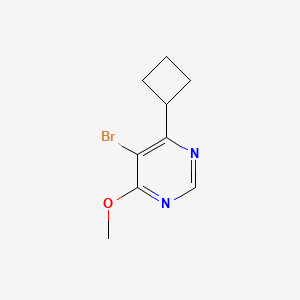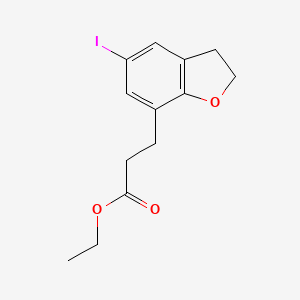![molecular formula C7H13BrO2 B13906640 [4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
[4-(Bromomethyl)tetrahydropyran-4-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Bromomethyl)tetrahydropyran-4-YL]methanol: is an organic compound with the molecular formula C7H13BrO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features a bromomethyl group and a hydroxymethyl group attached to the tetrahydropyran ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Bromomethyl)tetrahydropyran-4-YL]methanol typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-4-methanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Purification steps such as distillation and recrystallization are used to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in [4-(Bromomethyl)tetrahydropyran-4-YL]methanol can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of various substituted tetrahydropyran derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used for these oxidations.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), methanol (CH3OH), reflux conditions.
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.
Major Products Formed:
- Substituted tetrahydropyran derivatives
- Aldehydes and carboxylic acids
- Alcohols and alkanes
Aplicaciones Científicas De Investigación
Chemistry: [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of biologically active molecules. Its derivatives have shown potential in drug discovery and development, particularly in the synthesis of compounds with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of polymers, resins, and other advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is primarily based on its ability to undergo various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the hydroxymethyl group can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products with specific biological and chemical properties .
Comparación Con Compuestos Similares
Tetrahydropyran-4-methanol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromotetrahydropyran: Lacks the hydroxymethyl group, limiting its ability to undergo oxidation and reduction reactions.
4-Hydroxymethyltetrahydropyran: Similar structure but without the bromomethyl group, affecting its reactivity and applications.
Uniqueness: [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions sets it apart from similar compounds and enhances its utility in various scientific and industrial applications .
Propiedades
IUPAC Name |
[4-(bromomethyl)oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBLKFXJMDLYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)


![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)



![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)

![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)




